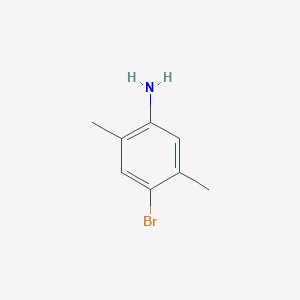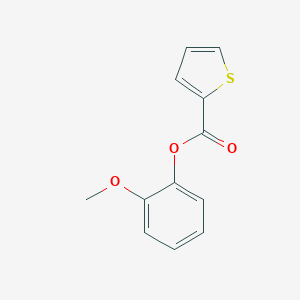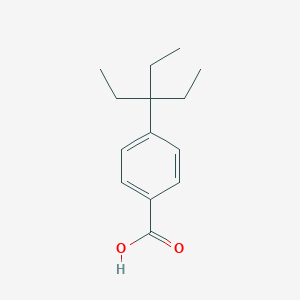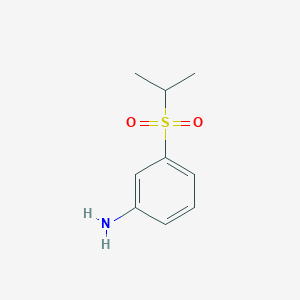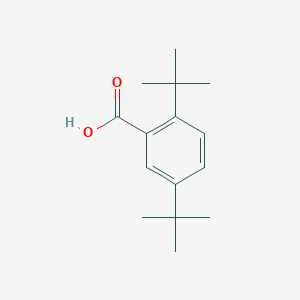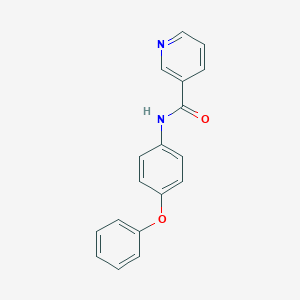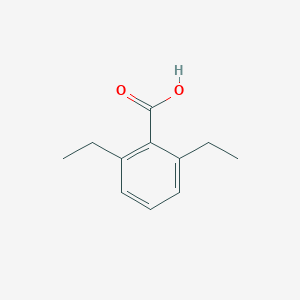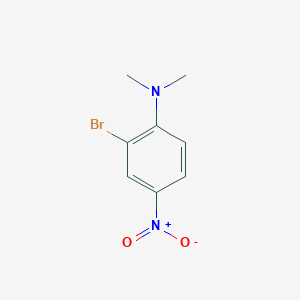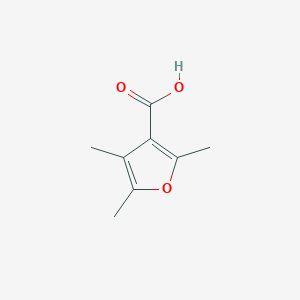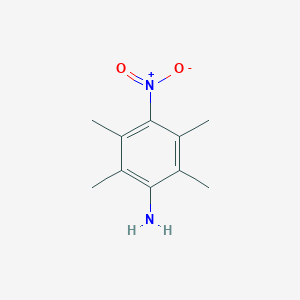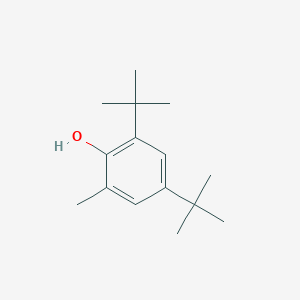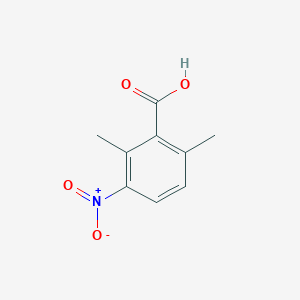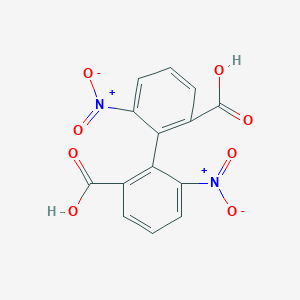
6,6'-Dinitrobiphenyl-2,2'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ is a chemical compound used in scientific research for various purposes. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been synthesized through various methods and has been used in numerous studies to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ is not fully understood. However, it is believed to act as a nitric oxide donor. Nitric oxide is an important signaling molecule in the body that regulates various physiological processes. ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ is thought to release nitric oxide upon exposure to light, which can then interact with target molecules in the body.
Biochemische Und Physiologische Effekte
‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ has been shown to have various biochemical and physiological effects. It has been shown to induce vasodilation, which can lead to a decrease in blood pressure. It has also been shown to have anti-inflammatory effects and can inhibit platelet aggregation. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ in lab experiments include its ease of synthesis, high purity, and fluorescent properties. Its ability to release nitric oxide upon exposure to light makes it a useful tool for studying the effects of nitric oxide in biological systems. However, its limitations include its potential toxicity and the need for specialized equipment for its detection.
Zukünftige Richtungen
There are several future directions for the use of ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ in scientific research. One potential area of study is its use as a tool for the detection of nitric oxide in living cells. Another potential area of study is its use in the development of new drugs for the treatment of cardiovascular disease and inflammation. Additionally, its fluorescent properties make it a useful tool for imaging applications in biological systems.
Synthesemethoden
The synthesis of ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ involves several steps. The first step is the nitration of biphenyl using a mixture of nitric acid and sulfuric acid. The resulting product is then oxidized using potassium permanganate to form the corresponding carboxylic acid. This acid is then further nitrated to form ‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’. The purity of the compound is ensured by recrystallization.
Wissenschaftliche Forschungsanwendungen
‘6,6’-Dinitrobiphenyl-2,2'-dicarboxylic acid’ has been used in various scientific studies. It has been used as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been used as a reagent for the determination of amino acids and peptides. Additionally, it has been used in the synthesis of other compounds with potential biological activity.
Eigenschaften
CAS-Nummer |
5457-32-9 |
|---|---|
Produktname |
6,6'-Dinitrobiphenyl-2,2'-dicarboxylic acid |
Molekularformel |
C14H8N2O8 |
Molekulargewicht |
332.22 g/mol |
IUPAC-Name |
2-(2-carboxy-6-nitrophenyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8/c17-13(18)7-3-1-5-9(15(21)22)11(7)12-8(14(19)20)4-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
HSXZZWGNLDGWIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |
Andere CAS-Nummern |
5457-32-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
